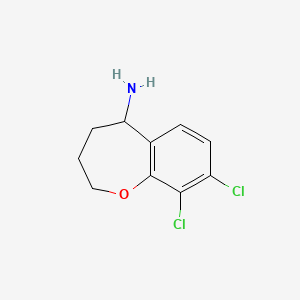

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Description

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a benzoxepin derivative featuring a seven-membered oxygen-containing ring fused to a benzene core. The compound is substituted with two chlorine atoms at positions 8 and 9, and an amine group at position 3.

Properties

IUPAC Name |

8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-7-4-3-6-8(13)2-1-5-14-10(6)9(7)12/h3-4,8H,1-2,5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOKIKPWTOMPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C(=C(C=C2)Cl)Cl)OC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152598-46-3 | |

| Record name | 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione Intermediates

A key intermediate in the synthesis of 8,9-dichloro derivatives is the 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione, which can be prepared through the reaction of halogenated phenyl precursors with strong bases in inert solvents.

- Starting Materials: Halogen-substituted phenyl compounds (chlorine as substituents at positions corresponding to 8 and 9 on the benzoxepine ring).

- Reagents and Conditions: Strong bases such as lithium hydride, sodium hydride, lithium tert-butoxide, or potassium tert-butoxide are used in the presence of inert solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Reaction temperatures range from -70 °C to the boiling point of the solvent to control reactivity and selectivity.

- Isolation: The reaction mixture is quenched with ice water to precipitate the product, which can be purified by precipitation of alkali metal salts with non-polar solvents (e.g., toluene or petroleum ether), followed by acidification to release the free compound.

This method yields 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione derivatives with halogen substituents, serving as valuable intermediates for further functionalization.

Conversion to 3-Amino-1-benzoxepin-5(2H)-one Derivatives

The amino group introduction at position 5 of the benzoxepine ring is achieved by reacting the 3,5-dione intermediates with amines:

- Amines Used: Lower mono- or dialkylamines, including N,N-dimethylethylenediamine.

- Catalysis: The reaction is often catalyzed by small amounts of acid, such as p-toluenesulfonic acid, to promote ring closure and amination.

- Solvent: Toluene or similar inert solvents are used.

- Conditions: Stirring at room temperature until the reaction completion.

- Yield: High yields are reported, for example, an 88% yield of 3-(β-dimethylamino-ethyl-amino)-1-benzoxepin-5(2H)-one was obtained under these conditions.

This step effectively introduces the amine functionality, transforming the dione into the target amino-benzoxepinone derivative.

Halogenation and Substitution Specific to 8,9-Dichloro Derivatives

The dichloro substitution at positions 8 and 9 is introduced via halogenated starting materials or through selective halogenation of the benzoxepine ring before or after ring closure.

- Halogen Sources: Chlorine atoms are introduced using chlorinated phenyl precursors or via electrophilic halogenation reactions.

- Control of Substitution: The choice of substituents on the phenyl ring during the initial steps dictates the final substitution pattern on the benzoxepine ring.

- Example: The synthesis of 2,3,4,5-tetrahydro-7-bromo-1-benzoxepine-3,5-dione was demonstrated by using brominated phenyl precursors, indicating a similar approach for dichloro derivatives.

Summary Table of Preparation Steps

| Step | Starting Material/Intermediate | Reagents/Conditions | Key Outcome | Yield/Notes |

|---|---|---|---|---|

| 1 | Halogenated phenyl precursors | Strong base (LiH, NaH, LiOtBu, KOtBu), DMF or THF, -70 °C to reflux | Formation of 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione derivatives | Isolated by precipitation; purity via recrystallization |

| 2 | 3,5-Dione intermediate | Amines (e.g., N,N-dimethylethylenediamine), p-toluenesulfonic acid, toluene, room temp | Conversion to 3-amino-1-benzoxepin-5(2H)-one derivatives | High yield (~88%) |

| 3 | Halogenated intermediates or phenyl precursors | Electrophilic halogenation or use of halogenated starting materials | Introduction of chlorine atoms at positions 8 and 9 | Controlled by precursor choice |

| 4 | Salicylaldehydes and 1-benzoxepin-5-ones | DABCO, water/1,4-dioxane or DMSO, reflux, 1 day | Formation of benzoxepin-5-one intermediates for further modification | Yields 68-77% |

Detailed Research Findings and Notes

- The preparation of 2,3,4,5-tetrahydro-1-benzoxepine-3,5-dione derivatives is well-established, involving strong bases and inert solvents under controlled temperatures to ensure selective ring formation and substitution patterns.

- Amination of the dione intermediates proceeds smoothly under mild acidic catalysis, with high yields and straightforward purification steps, indicating the robustness of this synthetic route.

- The halogen substituents (chlorine atoms) are typically introduced via halogenated phenyl precursors, ensuring precise substitution at the 8 and 9 positions of the benzoxepine ring. This approach avoids complex post-synthesis halogenation steps, which can be less selective.

- Alternative synthetic strategies involving domino oxa-Michael and aldol condensation reactions catalyzed by DABCO provide access to benzoxepinone frameworks with potential for further functionalization, though direct application to 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine requires adaptation.

- The choice of solvents and reaction conditions significantly affects yields and purity, with solvent mixtures such as water/1,4-dioxane and water/DMSO showing improved outcomes in related benzoxepin syntheses.

Chemical Reactions Analysis

Types of Reactions

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or amine derivatives are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is being investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may exhibit pharmacological activities.

Potential Therapeutic Uses:

- Antidepressant Activity: Preliminary studies indicate that compounds with similar structures may have effects on neurotransmitter systems associated with mood regulation.

- Antipsychotic Properties: The compound's interaction with dopamine receptors could position it as a candidate for treating psychotic disorders.

Neuropharmacology

Research into the neuropharmacological effects of this compound has shown promise in modulating neural pathways associated with anxiety and depression. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) agent.

Case Study Example:

A study conducted on related benzoxepin derivatives demonstrated their efficacy in animal models of depression, suggesting that 8,9-dichloro derivatives might exhibit similar effects through modulation of serotonin and norepinephrine pathways.

Synthesis of New Compounds

The compound serves as an important intermediate in the synthesis of novel derivatives aimed at enhancing therapeutic efficacy and reducing side effects associated with existing medications.

Synthetic Pathways:

Research has focused on modifying the dichloro group or altering the benzoxepin core to create compounds with improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 8,9-dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, based on evidence from diverse sources:

Key Observations:

Substituent Effects: Chlorine vs. Fluorine: The 9-fluoro analog (181.21 g/mol) has a lower molecular weight and reduced lipophilicity compared to chloro derivatives (e.g., 237.7 g/mol for the 9-chloro-cyclopropyl variant) . Fluorine’s electronegativity may enhance metabolic stability, while chlorine’s bulk could improve target binding. N-Substituents: Addition of cyclopropyl (C₃H₅) or propynyl (C≡C-CH₂) groups increases steric bulk and alters pharmacokinetic profiles.

Synthetic Accessibility :

- Chloro-substituted benzoxepins (e.g., 9-chloro derivatives) are often synthesized via halogenation of precursor benzoxepins using metal catalysts (e.g., Pd or Ni) . The dichloro variant (8,9-dichloro) may require sequential halogenation steps.

Biological Relevance :

- While direct data on this compound are lacking, structurally related compounds like 8-chloro-N-methyl-N-propynyl derivatives have been explored for CNS targets due to their amine functionality and rigid scaffold .

Commercial Availability :

- Several analogs (e.g., N-cyclopropyl-7,9-dimethyl variant) are discontinued, highlighting challenges in sourcing specific derivatives .

Research Findings and Limitations

- However, direct evidence for 8,9-dichloro derivatives remains speculative .

- Purity and Stability : Higher-purity analogs (e.g., 98% purity for N-cyclopropyl-7,9-dimethyl variant) are preferred for reproducible research, whereas lower-purity compounds (≥95%) may introduce variability .

Biological Activity

8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS Number: 1094253-83-4) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in medicinal chemistry.

- Molecular Formula : C10H8Cl2O2

- Molecular Weight : 231.08 g/mol

- Structure : The compound features a benzoxepine core with dichloro substitutions at the 8 and 9 positions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity primarily through its interaction with the central nervous system (CNS). Studies have shown its potential as an inhibitor of norepinephrine N-methyltransferase, which plays a crucial role in neurotransmitter metabolism.

The compound's mechanism involves:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of norepinephrine N-methyltransferase, impacting adrenergic signaling pathways. This inhibition can lead to altered levels of norepinephrine in the synaptic cleft, potentially influencing mood and anxiety responses .

Pharmacological Studies

A variety of pharmacological studies have been conducted to assess the effects of this compound:

- CNS Activity : In experimental models using mice, compounds related to the benzoxepin series have shown activity on the CNS. Specific studies reported behavioral changes consistent with anxiolytic effects .

- Comparative Studies : Comparative pharmacological studies have demonstrated that this compound has a more potent effect compared to other related compounds in modulating neurotransmitter levels .

Case Study 1: In Vivo Effects on Mice

A study published in RSC Publishing explored the effects of various tetrahydro-benzoxepins on mouse models. The findings indicated that these compounds could significantly alter behavior indicative of anxiolytic and antidepressant properties .

Case Study 2: Inhibition Studies

Another notable study assessed the inhibitory effects of this compound on norepinephrine N-methyltransferase activity in vitro. Results showed a marked decrease in enzyme activity at specific concentrations, supporting its potential therapeutic application in treating mood disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8,9-Dichloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine?

- Methodology: The compound shares structural similarities with benzoxepin and benzothiophen derivatives. A two-step synthesis involving DCC-mediated esterification (for intermediates) followed by cyclization under controlled acidic conditions is recommended. Key steps include optimizing reaction time (6–12 hours) and temperature (60–80°C) to avoid side products like chlorinated byproducts .

- Validation: Use LC-MS and NMR (¹H/¹³C) to confirm purity (>97%) and structural integrity. Compare spectral data with analogs (e.g., 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine) to resolve ambiguities .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Guidelines: Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Avoid exposure to moisture and light, as chlorine substituents may hydrolyze or photodegrade. Stability studies on similar tetrahydro-benzoxepins indicate <5% degradation over 6 months under these conditions .

Q. What analytical techniques are suitable for characterizing this compound?

- Protocol:

- Purity: HPLC with UV detection (λ = 254 nm) and C18 columns.

- Structural Confirmation: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to distinguish regioisomers .

- Crystallography: Single-crystal X-ray diffraction for absolute stereochemical assignment if chiral centers are present .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

- Approach:

- Comparative Analysis: Cross-reference with structurally related compounds (e.g., 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine) to identify expected chemical shifts for the benzoxepin core .

- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shift variations.

- Computational Validation: Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR spectra and reconcile experimental discrepancies .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

- Process Design:

- Step 1: Use flow chemistry to enhance reaction homogeneity and reduce side reactions (e.g., over-chlorination).

- Step 2: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for purification.

- Critical Parameters: Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of chlorinating agents) .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

- Experimental Design:

- Analog Synthesis: Prepare derivatives (e.g., varying chlorine positions or substituting the amine group) using methods from benzoxazol-5-amine analogs .

- Biological Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Compare IC₅₀ values with unmodified benzoxepins to identify key functional groups .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Resolution Framework:

Assay Standardization: Validate protocols using positive controls (e.g., reference inhibitors).

Batch Variability: Re-test multiple synthesis batches to rule out purity-driven discrepancies.

Meta-Analysis: Cross-reference with SAR data from structurally similar compounds (e.g., tetrahydro-1H-benzo[b]azepin-5-amine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.